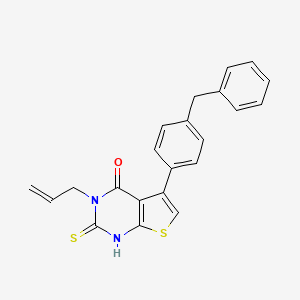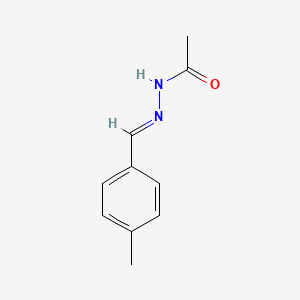
3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes an allyl group, a benzylphenyl group, and a thioxo group attached to a dihydrothieno-pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thienopyrimidine core. This can be achieved through the reaction of a thiourea derivative with a suitable α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the thienopyrimidine intermediate in the presence of a base such as potassium carbonate.
Attachment of the Benzylphenyl Group: The benzylphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, where the thienopyrimidine intermediate reacts with a benzyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a hydroxyl derivative.
Substitution: The allyl and benzylphenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thienopyrimidines depending on the reagents used.
科学的研究の応用
3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
3-Allyl-5-phenyl-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one: Lacks the benzyl group, which may affect its biological activity.
3-Allyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one: Contains a methyl group instead of a benzyl group, potentially altering its chemical properties.
Uniqueness
3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one is unique due to the presence of both the allyl and benzylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its interaction with specific biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C22H18N2OS2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
5-(4-benzylphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18N2OS2/c1-2-12-24-21(25)19-18(14-27-20(19)23-22(24)26)17-10-8-16(9-11-17)13-15-6-4-3-5-7-15/h2-11,14H,1,12-13H2,(H,23,26) |
InChIキー |
KFJJABQGZMIPSQ-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene](/img/structure/B11973847.png)
![2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B11973849.png)

![3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)
![Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973874.png)

![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)
![4-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B11973915.png)


